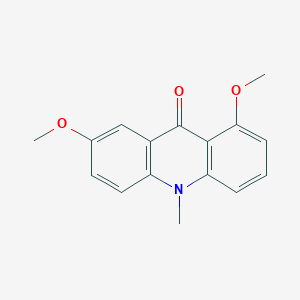

1,7-Dimethoxy-10-methylacridin-9(10H)-one

Description

Historical Context and Structural Evolution of the Acridone (B373769) Core in Organic Chemistry

The parent compound, acridine (B1665455), a nitrogen-containing heterocycle, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. researchgate.net This discovery paved the way for the exploration of its derivatives, including the acridones. Acridone itself, which features a carbonyl group at the 9-position of the acridine skeleton, was the subject of early 20th-century research, with one of the first to confirm its existence being Karl Drechsler in 1914. nih.gov The fundamental structure of acridone is a planar, tricyclic system, and its synthesis can be achieved through methods like the heating of fenamic acid. nih.gov

Over the years, the numbering system for the acridone core has been standardized, with the system used in Chemical Abstracts since 1937 being the current convention. epa.govchemicalbook.com The development of synthetic methodologies, such as the Ullmann condensation, has been pivotal in the ability to create a diverse range of acridone analogues with various substituents. medchemexpress.com This has allowed for a systematic investigation of how different functional groups impact the chemical and physical properties of the acridone scaffold.

Overview of the Significance of Acridone Derivatives in Contemporary Chemical Research

Acridone derivatives represent a highly significant class of compounds in modern chemical research, largely due to their broad spectrum of biological activities. nist.gov The planar nature of the acridone ring system allows these molecules to intercalate with DNA, a property that has been extensively explored in the development of therapeutic agents. sigmaaldrich.combldpharm.com This has led to the investigation of acridone derivatives for a variety of applications, including as anticancer, antimicrobial, antiviral, and antimalarial agents. epa.govnist.gov

The versatility of the acridone core allows for chemical modifications at various positions, which can fine-tune the molecule's biological activity and target specificity. bldpharm.comresearchgate.net For instance, the introduction of different substituents can influence factors like solubility, cell permeability, and interaction with biological targets such as topoisomerase enzymes. medchemexpress.com As a result, the synthesis and study of novel acridone derivatives remain an active area of research in medicinal chemistry and drug discovery. nist.govbldpharm.com

Precise Nomenclature and Foundational Structural Characteristics of 1,7-Dimethoxy-10-methylacridin-9(10H)-one

The compound at the center of this article is systematically named This compound . This nomenclature precisely describes its molecular architecture. The "acridin-9(10H)-one" portion denotes the core tricyclic structure containing a ketone group at position 9 and a hydrogen at position 10. The "1,7-Dimethoxy" prefix indicates the presence of two methoxy (B1213986) groups (-OCH₃) at positions 1 and 7 of the acridone ring system. Finally, "10-methyl" signifies that the hydrogen atom on the nitrogen at position 10 has been replaced by a methyl group (-CH₃).

The foundational structure is characterized by the rigid, planar acridone skeleton. The introduction of methoxy and methyl groups influences its electronic and steric properties. Methoxy groups are electron-donating through resonance, which can affect the reactivity and spectroscopic properties of the aromatic system. The N-methyl group at position 10 is a common feature in many biologically active acridone alkaloids.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Core Structure | Acridone |

| Substituents | Two methoxy groups (at C1 and C7), One methyl group (at N10) |

Contextual Placement within the Broader Class of Methoxy-Substituted Acridin-9(10H)-ones

This compound belongs to the extensive family of methoxy-substituted acridin-9(10H)-ones. This class of compounds is of particular interest as many naturally occurring acridone alkaloids feature methoxy substituents. These natural products have been isolated from various plant families, notably the Rutaceae. nih.gov

The position and number of methoxy groups on the acridone core have a profound impact on the compound's properties. For instance, the presence of methoxy groups can influence the molecule's fluorescence, a characteristic property of many acridine derivatives. Furthermore, the electronic effects of methoxy groups can modulate the DNA-binding affinity and the interaction with other biological targets.

Research on related methoxy-acridones, such as 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one and 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, has demonstrated their potential as antibacterial and aromatase-inhibiting agents. nih.govmedchemexpress.com While specific research on the 1,7-dimethoxy substituted analogue is less prevalent, the established structure-activity relationships within the methoxy-acridone class suggest that it would also possess interesting chemical and potentially biological properties worthy of investigation. The synthesis of such compounds often involves multi-step sequences, starting from appropriately substituted anilines and benzoic acids, followed by cyclization to form the acridone core. ijpsr.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

112649-94-2 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

1,7-dimethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C16H15NO3/c1-17-12-8-7-10(19-2)9-11(12)16(18)15-13(17)5-4-6-14(15)20-3/h4-9H,1-3H3 |

InChI Key |

CFUDNBAMIOMFPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=O)C3=C1C=CC(=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1,7 Dimethoxy 10 Methylacridin 9 10h One and Analogs

Retrosynthetic Analysis of the 9(10H)-Acridinone Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex target molecules by breaking them down into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com The process involves a series of "disconnections" of chemical bonds that correspond to known and reliable chemical reactions, but in the reverse direction. scitepress.org

For the 9(10H)-acridinone framework, a primary disconnection can be made at the C-N and C-C bonds of the central heterocyclic ring. This leads to two main retrosynthetic approaches:

Approach A: Disconnection of the N-C(Ar) and C-C(O) bonds. This strategy points towards a cyclization reaction of a suitably substituted N-phenylanthranilic acid derivative. This is one of the most common and historically significant routes to acridones. The key precursors are an anthranilic acid derivative and an aryl halide or a related species.

Approach B: Disconnection of two C-C bonds of the central ring. This less common approach might involve annulation strategies, such as those based on Friedel-Crafts type reactions, where a pre-formed bicyclic system is fused with a third ring.

Established Synthetic Routes to Acridin-9(10H)-ones

Several well-established methods have been developed for the synthesis of the acridone (B373769) scaffold. These methods offer versatility in accessing a wide range of substituted acridone derivatives.

The cyclization of N-phenylanthranilic acid derivatives is a cornerstone of acridone synthesis. jocpr.com This method typically involves two key steps: the formation of the N-phenylanthranilic acid intermediate followed by its intramolecular cyclization.

The synthesis of N-phenylanthranilic acid can be achieved through the Ullmann condensation of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst. jocpr.comorgsyn.org The subsequent cyclization is usually promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). jocpr.comorgsyn.org The acid protonates the carbonyl group of the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent aromatic ring to form the tricyclic acridone system.

Another approach involves the diazotization of anthranilic acid to generate a benzyne (B1209423) intermediate, which can then react with another molecule of anthranilic acid or its derivative to form the acridone skeleton. researchgate.net

The Ullmann reaction, a copper-catalyzed cross-coupling reaction, is a fundamental transformation in organic synthesis and plays a crucial role in the preparation of acridone precursors. wikipedia.orgwikipedia.org Specifically, the Jourdan-Ullmann reaction involves the condensation of an o-chlorobenzoic acid with an aniline in the presence of copper powder or a copper salt. scribd.com This reaction directly furnishes the N-phenylanthranilic acid intermediate, which can then be cyclized to the corresponding acridone. jocpr.com

Modern variations of the Ullmann reaction often employ soluble copper catalysts with various ligands, which can lead to milder reaction conditions and improved yields. organic-chemistry.orgnih.gov The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond. organic-chemistry.org

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. nih.govnih.gov In the context of acridone synthesis, an intramolecular Friedel-Crafts acylation of a suitably substituted diphenylamine-2-carboxylic acid can be employed. beilstein-journals.org This involves the activation of the carboxylic acid group (often as an acid chloride) with a Lewis acid, such as aluminum chloride, to generate an acylium ion. sigmaaldrich.com This electrophile then attacks the adjacent aromatic ring to effect cyclization and form the acridone core. organic-chemistry.org

While direct intermolecular Friedel-Crafts reactions to form the acridone skeleton in one step are less common, multi-step sequences involving Friedel-Crafts acylation to build up the necessary precursors are frequently utilized. For instance, a Friedel-Crafts acylation can be used to introduce a benzoyl group onto an aniline derivative, which can then be further elaborated and cyclized to an acridone.

Specific Synthetic Approaches to 1,7-Dimethoxy-10-methylacridin-9(10H)-one

The synthesis of this compound requires careful consideration of the placement of the methoxy (B1213986) and methyl substituents on the acridone framework.

The introduction of dimethoxy substituents onto the acridone core can be achieved by using appropriately substituted starting materials in the established synthetic routes. For example, in the Ullmann condensation approach, one could start with a dimethoxy-substituted aniline and an appropriately substituted o-halobenzoic acid, or vice versa.

A reported synthesis of 2,4-dimethoxy acridin-9(10H)-one utilizes the Ullmann condensation of o-chlorobenzoic acid with 2,4-dimethoxyaniline (B45885) to form 2-(2,4-dimethoxyphenylamino)benzoic acid. ijpsr.com This intermediate is then cyclized using polyphosphoric acid to yield the desired 2,4-dimethoxy acridone. ijpsr.com A similar strategy could be envisioned for the synthesis of the 1,7-dimethoxy isomer by selecting the appropriate dimethoxy-substituted aniline or benzoic acid derivative.

The subsequent N-methylation to introduce the 10-methyl group is a common transformation for acridones. thieme-connect.de This is typically achieved by treating the acridone with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

The table below summarizes some of the key synthetic strategies discussed.

| Synthetic Strategy | Key Reaction | Starting Materials Example | Product Type | Reference(s) |

| Cyclization of Anthranilic Acid Derivatives | Intramolecular Cyclization | N-Phenylanthranilic Acid | Acridone | jocpr.com, orgsyn.org |

| Ullmann-Type Coupling | Copper-Catalyzed C-N Coupling | o-Chlorobenzoic Acid, Aniline | N-Phenylanthranilic Acid | jocpr.com, wikipedia.org, scribd.com |

| Friedel-Crafts Acylation | Intramolecular Acylation | Diphenylamine-2-carboxylic acid chloride | Acridone | beilstein-journals.org |

| Synthesis of Dimethoxy Acridones | Ullmann Condensation & Cyclization | o-Chlorobenzoic Acid, 2,4-Dimethoxyaniline | 2,4-Dimethoxy Acridone | ijpsr.com |

Regioselective N-Methylation Strategies

The introduction of a methyl group onto the nitrogen atom of the acridone scaffold is a critical step in the synthesis of many biologically active derivatives, including this compound. Achieving regioselectivity—the precise placement of the methyl group on the nitrogen (N-10 position)—is a significant challenge.

Various strategies have been developed to control the N-alkylation of acridones and other nitrogen-containing heterocycles. researchgate.netnih.govrsc.org Traditional methods often involve the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent like methyl iodide. However, these conditions can sometimes lead to side reactions or lack of selectivity.

Modern approaches have focused on milder and more selective conditions. Phase-transfer catalysis, for instance, has been shown to be effective for the N-alkylation of aromatic compounds, including acridone, under mild conditions, leading to high yields. researchgate.net Another innovative, solvent-free approach utilizes microwave irradiation with a solid support reagent, such as potassium fluoride (B91410) (KF) on alumina (B75360) (Al2O3), to facilitate the N-alkylation of acridone. researchgate.net This method has demonstrated high efficiency, with yields reported to be between 90-96%. researchgate.net

For more complex heterocyclic systems like benzotriazoles, metalloporphyrin catalysts have been employed to achieve precise control over N1 and N2 alkylation, highlighting how catalyst design can dictate regiochemical outcomes. nih.gov Similarly, the use of triflic acid (TfOH) as a catalyst has enabled the highly regioselective N2-alkylation of indazoles with diazo compounds, avoiding the need for metal catalysts. rsc.org These advanced strategies underscore the ongoing efforts to develop predictable and efficient methods for the regioselective N-alkylation of heterocyclic compounds. nih.govrsc.org

Table 1: Comparison of N-Alkylation Methods for Acridone and Related Heterocycles

| Method | Catalyst/Reagent | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| Microwave-Assisted, Solvent-Free | KF on Al2O3 | Environmentally friendly, rapid reaction times. | 90-96% | researchgate.net |

| Phase-Transfer Catalysis | BTEAC (benzyl triethyl ammonium (B1175870) chloride) / NaOH | Mild conditions, effective for various N-heterocycles. | High | researchgate.net |

| Metal-Free Acid Catalysis | TfOH | High regioselectivity for N2-alkylation of indazoles. | Good to excellent | rsc.org |

| Metalloporphyrin Catalysis | Ir(III) or Fe(III) porphyrins | Precise control of N1 vs. N2 alkylation in benzotriazoles. | Not specified | nih.gov |

Optimization of Reaction Conditions and Yields

Subsequent cyclization to form the acridone ring is often achieved by heating the N-phenylanthranilic acid intermediate in concentrated sulfuric acid. orgsyn.org The optimization of these steps is crucial for maximizing the yield and purity of the final product. orgsyn.org For instance, purification of the N-phenylanthranilic acid intermediate before cyclization is essential to obtain a good yield and a product of high quality. orgsyn.org

Table 2: Optimization Parameters for Acridone Synthesis

| Parameter | Traditional Method | Optimized/Modern Method | Impact on Yield/Efficiency |

|---|---|---|---|

| Catalyst (Cyclization) | Conc. H2SO4, PPA, POCl3 | Lewis acids (e.g., ZnCl2), PTSA, Co/C from rice husks | Improved yields, milder conditions, reusability. rsc.orgjocpr.com |

| Solvent | High-boiling organic solvents (e.g., 1-hexanol) | Water, solvent-free conditions | Greener process, simplified workup. researchgate.net |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Drastic reduction in reaction time, higher yields. researchgate.netrsc.org |

| Reaction Sequence | Multi-step with intermediate isolation | One-pot, multi-component reactions | Increased efficiency, reduced waste. researchgate.net |

Green Chemistry Principles in Acridone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com In the synthesis of acridones, these principles are increasingly being applied to create more sustainable and environmentally benign methodologies. rroij.com

A key focus of green chemistry in this area is the replacement of hazardous catalysts and solvents. Traditional acridone synthesis often employs corrosive and polluting reagents like concentrated sulfuric acid or polyphosphoric acid (PPA). jocpr.com Green alternatives include the use of solid acid catalysts, which are environmentally friendly and offer economic advantages such as reusability. jocpr.com For example, a one-pot synthesis of acridinedione derivatives has been achieved using vitamin B1 as an inexpensive, non-toxic, and biodegradable catalyst in water, a green solvent. researchgate.net

Microwave-assisted organic synthesis represents another significant advancement in green chemistry. rsc.org This technique dramatically reduces reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields and selectivity. rsc.orgjocpr.com Several studies have reported the successful synthesis of acridone derivatives using microwave irradiation, often under solvent-free conditions, which further minimizes environmental impact. jocpr.comresearchgate.netjocpr.com For instance, a method using a cobalt-on-carbon (Co/C) catalyst derived from rice husks combined with microwave heating provides a fast and high-yield route to acridines in water. rsc.org These approaches align with the core green chemistry goals of waste prevention, energy efficiency, and the use of renewable feedstocks and safer chemicals. rroij.com

Mechanistic Insights into Key Reaction Steps (e.g., Cyclization, Alkylation, C-H Functionalization)

Understanding the mechanisms of the fundamental reactions in acridone synthesis is essential for developing more efficient and selective methods.

Cyclization: The formation of the central acridone ring system is a key transformation. In the Bernthsen synthesis, diphenylamine (B1679370) reacts with a carboxylic acid in the presence of zinc chloride. nih.govptfarm.pl The mechanism involves the initial acylation of diphenylamine, followed by an intramolecular electrophilic aromatic substitution (cyclization) to form a dihydroacridine intermediate, which is then oxidized to the final acridine (B1665455) product. slideshare.net In the synthesis from N-phenylanthranilic acid, concentrated sulfuric acid protonates the carboxylic acid, facilitating an intramolecular Friedel-Crafts acylation onto the adjacent phenyl ring to close the central ring and form the acridone structure after dehydration.

Alkylation: The alkylation step, particularly N-alkylation, typically proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the acridone, being a nucleophile, attacks an electrophilic alkyl source (e.g., an alkyl halide). researchgate.net The reactivity of the nitrogen can be enhanced by a base, which deprotonates it to form a more potent nucleophile. The mechanism can be influenced by factors such as the solvent, the nature of the base, and the presence of catalysts, which can affect the rate and selectivity of the reaction. rsc.org

C-H Functionalization: Direct C-H functionalization is a powerful and modern strategy that allows for the modification of the acridone core without the need for pre-functionalized starting materials. nih.govrsc.org This approach is atom-economical and can provide access to novel analogs. Palladium-catalyzed C-H activation has been used for the regioselective alkoxylation of acridine derivatives. mdpi.com The proposed mechanism often involves the formation of a transient palladacycle intermediate through C-H activation, directed by a coordinating group on the substrate. mdpi.comyoutube.com This intermediate then reacts with the coupling partner, followed by reductive elimination to regenerate the catalyst and yield the functionalized product. youtube.com The ability to selectively target specific C-H bonds, such as those at the C-4 or C-9 positions of the acridine ring system using organozinc reagents, opens up new avenues for creating diverse acridone libraries. nih.govrsc.org

Theoretical and Computational Investigations of 1,7 Dimethoxy 10 Methylacridin 9 10h One

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost in studying systems of this size.

This section would have presented the optimized three-dimensional structure of 1,7-Dimethoxy-10-methylacridin-9(10H)-one. The analysis would include key bond lengths, bond angles, and dihedral angles, particularly focusing on the planarity of the acridone (B373769) core and the orientation of the methoxy (B1213986) and methyl substituents. Conformational analysis would explore different possible spatial arrangements of the methoxy groups and their rotational barriers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C9=O | Data not available |

| N10-C10a | Data not available | |

| C1-O(methoxy) | Data not available | |

| C7-O(methoxy) | Data not available | |

| Bond Angle | C8a-C9-C9a | Data not available |

| Dihedral Angle | C1-C1a-N10-C9a | Data not available |

(Note: This table is for illustrative purposes only. No actual data has been found.)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. This subsection would have detailed the energies of the HOMO and LUMO, the resulting energy gap (ΔE), and the spatial distribution of these orbitals. A smaller energy gap generally suggests higher chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

(Note: This table is for illustrative purposes only. No actual data has been found.)

An MEP map provides a visual representation of the charge distribution on a molecule's surface. This analysis would have identified the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. The electronegative oxygen atoms of the carbonyl and methoxy groups would be expected to be regions of negative potential.

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. This part would have presented the calculated vibrational frequencies (IR and Raman) corresponding to key functional groups (e.g., C=O stretch, C-O-C stretches). Additionally, predicted ¹H and ¹³C NMR chemical shifts would have been tabulated and compared with general expectations for acridone structures.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Asymmetric C-O-C Stretch (Methoxy) | Data not available |

| Symmetric C-O-C Stretch (Methoxy) | Data not available |

(Note: This table is for illustrative purposes only. No actual data has been found.)

Molecular Dynamics (MD) Simulations

While quantum calculations focus on static molecules, MD simulations provide insights into their dynamic behavior over time.

An MD simulation of this compound, likely in a solvent box, would have been discussed here. The analysis would focus on the flexibility of the acridone ring system and the dynamics of the methoxy and methyl groups. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would have been used to quantify the molecule's stability and the mobility of its constituent atoms.

While the framework for a thorough theoretical and computational analysis of this compound is well-established, the specific data required to populate such a study are not present in the accessible scientific literature. The synthesis and subsequent computational investigation of this particular acridone derivative would be a novel contribution to the field. Researchers interested in this molecule would need to perform these calculations to generate the specific findings outlined above.

Theoretical Modeling of Intermolecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Theoretical modeling, particularly through molecular dynamics (MD) simulations and docking studies, has been instrumental in understanding how acridone derivatives interact with biological targets such as DNA and various proteins. These computational methods provide a window into the molecular-level interactions that are difficult to observe experimentally.

For acridone derivatives, a planar structure is a key feature that facilitates their interaction with biomolecular targets. researchgate.net This planarity is particularly significant for DNA intercalation, where the flat acridone ring system can stack between the base pairs of the DNA double helix. nih.govmdpi.com This mode of binding interferes with normal DNA functions, such as replication, by blocking the action of polymerases. mdpi.com Molecular modeling studies have been pivotal in elucidating the mechanism and binding modes of acridones to DNA. tandfonline.comnih.gov

Beyond DNA, acridone derivatives have been shown to interact with a range of proteins. Molecular docking studies have been employed to investigate the binding of acridone derivatives to drug resistance-related proteins like P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and O6-methylguanine-DNA methyltransferase (MGMT). nih.gov These studies suggest that acridone derivatives can act as substrates or inhibitors for these efflux pumps, which could potentially reverse multidrug resistance in cancer cells. nih.gov

Furthermore, computational studies have explored the interaction of acridone derivatives with other protein targets. For instance, docking studies on microtubule affinity-regulating kinase 4 (MARK4) have shown that acridone derivatives can bind to its ATP-binding site. acs.org Similarly, the interaction of acridone derivatives with the AcrB protein, a component of a major efflux pump in Escherichia coli, has been investigated to understand the dynamics of drug efflux. acs.org

Analysis of Binding Energetics and Non-Covalent Interactions

Binding constants (Kb) for the interaction of various acridone derivatives with DNA have been determined experimentally and can be correlated with computational findings. For a series of N10-alkylated 2-bromoacridones, binding constants with Calf Thymus DNA (CT DNA) were found to be in the range of 0.3 to 3.9 × 105 M−1. nih.gov Another study on acridine-thiosemicarbazone derivatives reported Kb values ranging from 1.74 × 104 to 1.0 × 106 M−1 for their interaction with ctDNA. mdpi.com

Molecular docking studies provide a theoretical estimate of the binding affinity, often expressed as a binding energy in kcal/mol. For instance, docking of acridone derivatives against the MARK4 protein yielded binding affinity scores ranging from -8.6 to -10.8 kcal/mol. acs.org In another study, the binding energy of tetracyclic acridone derivatives with various protein targets ranged from -8.1394 to -6.9915 kcal/mol. nih.gov These negative values indicate a favorable binding process.

The primary non-covalent forces driving these interactions include:

Van der Waals interactions: The planar aromatic rings of the acridone core allow for significant van der Waals forces with the flat surfaces of DNA base pairs or aromatic amino acid residues in proteins. mdpi.com

Hydrogen bonds: The oxygen and nitrogen atoms in the acridone scaffold can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the binding sites of DNA and proteins.

Hydrophobic interactions: The largely nonpolar surface of the acridone ring system favors interactions with hydrophobic pockets in proteins. nih.gov

Ionic bonds: Positively charged side chains on acridone derivatives can form strong ionic bonds with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis of Synthetic Pathways

The synthesis of acridone derivatives often involves well-established named reactions, with the Ullmann condensation being a prominent method. nih.govwikipedia.org Computational modeling plays a crucial role in understanding the intricate mechanisms of these reactions, including the characterization of transition states.

The Ullmann condensation for acridone synthesis typically involves the copper-promoted reaction of an aryl halide with an anthranilic acid derivative, followed by cyclization. nih.govwikipedia.org While traditionally requiring harsh conditions, modern variations utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.org

Computational studies on Ullmann-type reactions have provided insights into the catalytic cycle. The mechanism is thought to involve a copper(I) species that undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate. wikipedia.org This is followed by reductive elimination to form the new carbon-nitrogen or carbon-oxygen bond. wikipedia.org

Theoretical analysis, such as the Activation Strain Model (ASM), has been used to investigate the reaction mechanism and identify the factors controlling the activation barriers. mdpi.com For the N-arylation of aryl halides in an Ullmann-type coupling, studies have shown that the strain energy, resulting from the distortion of the reactants to reach the transition state geometry, can be a dominant factor in the activation energy. mdpi.com

The identification and characterization of transition states are central to understanding reaction mechanisms. Computational methods like Density Functional Theory (DFT) are employed to locate these high-energy structures on the potential energy surface. mdpi.com Vibrational frequency calculations are then used to confirm that a located structure is a true transition state, characterized by a single imaginary frequency. mdpi.com By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of the factors that influence the reaction rate and selectivity.

Structure Activity Relationships Sar in Acridone Chemistry: Mechanistic and Spectroscopic Aspects

Influence of Substituent Position and Electronic Nature on Molecular Properties

The chemical behavior and interaction potential of acridone (B373769) derivatives are profoundly dictated by the nature and position of their substituents. Electron-donating or electron-withdrawing groups can alter the electronic landscape of the entire molecule, influencing its properties from photophysics to biomolecular affinity.

The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in many biologically active compounds, including natural products and synthetic drugs. nih.gov As an electron-donating group, it significantly impacts the electronic properties of the aromatic system to which it is attached. When appended to the acridone core, methoxy groups increase the electron density of the phenyl ring through the resonance effect, which can enhance or modify the molecule's interaction with biological targets. nih.govresearchgate.net This increased electron density can make the acridone system a better electron donor in charge-transfer interactions. rsc.org

The presence of methoxy groups influences the intramolecular charge transfer (ICT) characteristics of the acridone system. researchgate.net In donor-acceptor systems, where the acridone moiety can act as either the donor or acceptor, the position of the methoxy group is critical. When electron-donating groups are linked to the phenyl ring of the acridone, an efficient ICT process can occur through the phenyl ring to the carbonyl group, which acts as the electron acceptor. researchgate.net Theoretical calculations have shown that such substitutions have a more pronounced effect on the energy levels and locations of the Lowest Unoccupied Molecular Orbitals (LUMOs) than on the Highest Occupied Molecular Orbitals (HOMOs). researchgate.net The introduction of methoxy groups can also lead to a red shift in the emission maximum of the molecule. researchgate.net

Furthermore, the electronic effects caused by the oxygen atom adjacent to the methyl group can shift the position of vibrational modes, such as C-H stretching, which can be observed using techniques like infrared spectroscopy. scielo.br The number and position of methoxy groups can cause significant variations in the crystal structure and intermolecular interactions of chalcone (B49325) derivatives, a principle that extends to other aromatic systems like acridones. scielo.brresearchgate.net For instance, a greater number of methoxy groups can increase a molecule's electronegativity, leading to more complex intermolecular interactions and deviations from planarity. scielo.br

N-alkylation of the acridone core, including N-methylation to form a 10-methylacridone derivative, is a key structural modification that significantly influences the molecule's properties. This substitution at the nitrogen atom can alter the planarity of the heterocyclic system, which in turn affects its ability to participate in π-π stacking interactions, a crucial component of DNA intercalation. rsc.org While the acridone ring system is largely planar, N-substitution can introduce subtle conformational changes that modulate its biological activity. nih.gov

N-substitution facilitates unique interactions with various molecular targets. nih.gov By functionalizing the nitrogen atom with electron-donating groups, an intramolecular charge transfer (ICT) process can be induced between the acridone core and the appended group, even with the reduced conjugation through the nitrogen atom. rsc.org This modification can also be used to tune the molecule's photophysical properties, such as inducing aggregation-induced emission. rsc.org Studies on N-alkylated 2-bromoacridones have shown that these compounds are a potent class of antitumor agents, and their DNA binding affinity can be modulated by the nature of the N-alkyl group. nih.gov Molecular modeling studies have been instrumental in elucidating the binding modes and mechanism of action of these N-substituted acridones with DNA. nih.gov

Photophysical Properties and Structure-Property Relationships

The unique photophysical characteristics of the acridone scaffold form the basis of its utility in various applications, from fluorescent probes to materials science. The electronic properties of acridone derivatives are highly sensitive to their structural modifications and the surrounding environment. This section explores the key photophysical phenomena and the underlying structure-property relationships that govern their behavior.

Fluorescence Emission Characteristics: Quantum Yield, Stokes Shift, and Lifetime Dependence on Structure

Acridone and its derivatives are known for their striking photophysical properties, including high fluorescence quantum yields (Φf) and long fluorescence lifetimes, which are desirable for applications like bio-labeling and chemosensors. researchgate.netresearchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can approach unity (100%) in some derivatives, indicating that absorbed photons are very effectively converted into emitted light. acs.org For instance, an N-methyl-difluoro-acridone derivative was found to have a quantum yield close to 1, emitting in the deep blue region of the spectrum. acs.org The inherent structure of the acridone core contributes to these favorable properties, but substitutions on the acridone ring system can further modulate them. researchgate.net

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum of the same electronic transition. wikipedia.org A large Stokes shift is often advantageous as it minimizes self-absorption or re-absorption of the emitted fluorescence, leading to a clearer signal. researchgate.net Acridone derivatives can exhibit substantial Stokes shifts. For example, one azide (B81097) derivative of acridine (B1665455) was reported to have an exceptionally large Stokes shift of 187 nm. researchgate.net The magnitude of the Stokes shift is influenced by several factors, including structural changes upon excitation and interactions with the surrounding environment, such as solvent reorganization. wikipedia.org The process typically involves the absorption of a photon, followed by rapid vibrational relaxation to the lowest vibrational level of the excited state before the emission of a photon, which accounts for the energy loss observed as the Stokes shift. wikipedia.org

Fluorescence lifetime (τf), the average time a molecule remains in its excited state before returning to the ground state, is another critical parameter. For many acridone derivatives, this lifetime is greater than 10 nanoseconds. researchgate.net This relatively long lifetime enhances the likelihood of detecting the fluorescence emission, which is beneficial for time-resolved spectroscopy and imaging applications. The specific substitutions on the acridone core and the nature of the solvent environment can significantly influence the fluorescence lifetime by altering the rates of radiative and non-radiative decay processes. nih.gov

The table below summarizes the photophysical properties of some representative acridone derivatives, illustrating the impact of structural modifications.

| Compound/Derivative | Quantum Yield (Φf) | Stokes Shift (nm) | Solvent | Reference |

| Acridone | Varies with solvent | 9-23 | Various | researchgate.net |

| N-methyl-difluoro-acridone | ~1.0 | - | - | acs.org |

| Bisacridono-host (11) | 0.39 | - | Acetonitrile | researchgate.net |

| Azide derivative (18) | - | 187 | - | researchgate.net |

Data for specific derivatives are used to illustrate general principles of acridone photophysics.

Aggregation-Induced Emission (AIE) Phenomena in Acridone Derivatives

Typically, the aggregation of fluorescent molecules in solution or the solid state leads to a quenching of their light emission, a phenomenon known as aggregation-caused quenching (ACQ). However, a counterintuitive phenomenon known as Aggregation-Induced Emission (AIE) has been observed in certain classes of molecules, including some acridone derivatives. semanticscholar.orgwikipedia.org In AIE-active compounds (AIEgens), light emission is significantly enhanced in the aggregated state compared to the dissolved state. wikipedia.orgnih.gov

The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In dilute solutions, many AIEgens can dissipate the absorbed energy through non-radiative pathways, such as molecular vibrations and rotations. When the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy through radiative pathways, resulting in strong fluorescence. nih.govnih.gov

Studies on specific acridone derivatives have demonstrated this AIE behavior. For example, when the water fraction in a THF solution of certain acridone derivatives was increased, their fluorescence emission intensified significantly, peaking at a specific solvent ratio that promotes aggregation. semanticscholar.org This indicates the formation of fluorogenic aggregates. semanticscholar.org The AIE properties of acridones make them promising candidates for developing novel fluorescent probes for biological imaging and chemosensors, as their emission can be "turned on" in response to specific environmental changes or binding events that induce aggregation. rsc.orgrsc.org

Solvent Effects on Spectroscopic Behavior

The photophysical properties of acridone derivatives are often highly sensitive to the polarity and nature of the solvent, a phenomenon known as solvatochromism . This sensitivity arises from changes in the dipole moment of the acridone molecule upon electronic excitation. nih.govnih.gov The interaction of the solute molecule with the surrounding solvent molecules can stabilize the ground and excited states to different extents, leading to shifts in the absorption and fluorescence spectra.

Generally, in acridone derivatives, the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a more significant stabilization of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.netnih.gov For instance, certain acridone derivatives display yellow fluorescence in polar protic solvents like methanol (B129727) and ethanol, but their emission is red-shifted in polar aprotic solvents such as DMSO and DMF. semanticscholar.org

Solvent polarity can also influence the fluorescence quantum yield. While some acridone derivatives show quantum yields that are largely independent of solvent polarity, others exhibit significantly different efficiencies in various solvents. researchgate.netsemanticscholar.org For the parent acridone molecule, the quantum yield was found to be highest in THF compared to other solvents like DMSO and DMF. researchgate.net This behavior is attributed to the solvent's ability to affect the balance between radiative and non-radiative decay rates. nih.gov The study of solvent effects is not only crucial for optimizing the performance of acridone-based dyes in specific applications but also provides valuable information about the electronic nature of their excited states. nih.gov

The table below illustrates the effect of different solvents on the spectral properties of the parent acridone molecule.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |

| Tetrahydrofuran (THF) | 399 | 413 | 850.33 | 0.81 | researchgate.net |

| Acetone | 395 | 405 | 629.58 | 0.76 | researchgate.net |

| Dimethylformamide (DMF) | 398 | 412 | 841.43 | 0.74 | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | 399 | 413 | 850.33 | 0.71 | researchgate.net |

Data is for the parent Acridone compound at a concentration of 10⁻⁵ Mol/L. researchgate.net

Computational SAR Studies and Predictive Modeling of Molecular Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships (SAR) of acridone derivatives. These methods provide deep insights into molecular interactions at the atomic level, guiding the rational design of new compounds with enhanced activity and selectivity. nih.govresearchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are widely employed. nih.govnih.govrsc.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. nih.gov For acridone derivatives, docking studies have been crucial in elucidating their mechanism of action as anticancer agents. For example, docking has been used to model the intercalation of acridone derivatives into DNA base pairs and to predict their binding modes within the active sites of enzymes like topoisomerase II. nih.govijpsr.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex and are essential for biological activity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of acridone derivatives with their biological targets over time. rsc.org MD simulations have been used to validate the stability of docked poses and to explore the preferential binding of acridone compounds to complex structures like G-quadruplex DNA, which are implicated in cancer. rsc.orgnih.gov These simulations can reveal how the flexibility of both the ligand and the target influences the binding event.

Furthermore, computational models are used to predict the pharmacokinetic properties of acridone derivatives. For instance, machine learning algorithms and online predictors can estimate properties like blood-brain barrier (BBB) permeability, which is critical for developing drugs targeting the central nervous system. nih.gov Quantum chemical calculations are employed to investigate the electronic structure and photophysical properties of acridones, helping to explain phenomena like AIE and solvatochromism by analyzing frontier molecular orbitals (HOMO/LUMO) and potential energy surfaces. nih.govrsc.orgacs.org By correlating these computational predictions with experimental results, a comprehensive SAR can be established, facilitating the development of novel acridone derivatives for therapeutic and materials science applications. ijpsr.com

Future Research Perspectives and Emerging Directions in 1,7 Dimethoxy 10 Methylacridin 9 10h One Research

Development of Novel Synthetic Methodologies for Enhanced Structural Complexity and Diversity

Future research will likely focus on moving beyond traditional synthesis routes to create more complex and diverse analogs of 1,7-Dimethoxy-10-methylacridin-9(10H)-one. The goal is to develop efficient and modular synthetic pathways that allow for precise control over the substitution patterns, which is crucial for fine-tuning the compound's properties. acs.org Recent advances in the synthesis of the broader acridone (B373769) class provide a roadmap for this endeavor.

Key areas for exploration include:

Palladium-Catalyzed Reactions : A recently developed method involving a palladium-catalyzed dual C-H carbonylation of diarylamines offers a powerful tool for creating diversified acridones with good functional group compatibility and scalability. organic-chemistry.org

Oxidative Annulation : The use of tert-butyl hydroperoxide to promote an oxidative annulation reaction between isatins and aryl triflates presents a convenient method for synthesizing acridone derivatives. organic-chemistry.org

Modular Strategies : Developing flexible, multi-step strategies, potentially starting from commercially available materials like anthranilic acid, can enable the efficient construction of the tetracyclic acridone core and allow for the introduction of various functional groups. acs.org

These advanced synthetic methods will be instrumental in creating libraries of derivatives based on the this compound scaffold, enabling comprehensive structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Potential Advantages |

| Pd-Catalyzed Dual C-H Carbonylation | Uses a palladium catalyst and a safe carbon monoxide source to form the acridone core from diarylamines. organic-chemistry.org | High functional group tolerance, operational safety, scalability. organic-chemistry.org |

| Oxidative Annulation | Involves a Baeyer-Villiger-type rearrangement followed by intermolecular cyclization to form the acridone ring. organic-chemistry.org | Convenient, broad substrate scope. organic-chemistry.org |

| Modular Three-Step Synthesis | Builds the tetracyclic core from simple precursors via condensation and regioselective annulation. acs.org | Flexible, high-yield, allows access to fully functionalized rings. acs.org |

Application of Advanced Computational Algorithms for Predictive Modeling of Compound Behavior and Interactions

Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For this compound, advanced computational algorithms can provide deep insights into its behavior and interactions at a molecular level, guiding synthetic efforts and biological testing.

Future computational studies could include:

Molecular Docking : To predict the binding affinity and interaction patterns of the compound with biological targets such as topoisomerase enzymes or G-quadruplex DNA. ijpsjournal.comnih.govijpsjournal.com These studies can help identify the most promising derivatives for anticancer applications. ijpsjournal.com

Molecular Dynamics (MD) Simulations : To validate the stability of ligand-protein complexes and understand the conformational dynamics that govern molecular recognition. ijpsjournal.comnih.govijpsjournal.com

In-Silico ADME Analysis : To predict the Absorption, Distribution, Metabolism, and Excretion properties of new derivatives, ensuring they have favorable bioavailability and low toxicity profiles. ijpsjournal.comijpsjournal.com

Density Functional Theory (DFT) : To investigate the electronic structure and properties of the synthesized compounds, correlating theoretical data with experimental results from spectroscopic methods and activity screenings. researchgate.net

These predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with the highest potential for desired activities. ijpsjournal.comresearchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly of Acridone Scaffolds

The planar nature of the acridone core makes it an ideal building block for supramolecular chemistry, where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. Research into the self-assembly of this compound can lead to the development of novel materials with unique functions.

Key intermolecular interactions that drive the self-assembly of acridone-based structures include:

Hydrogen Bonding (O–H···N, O–H···O) researchgate.net

π–π Stacking Interactions researchgate.netfrontiersin.org

Weaker C–H···O, C–H···N, and C–H···π interactions researchgate.net

By carefully designing derivatives of this compound with specific functional groups, it is possible to control these interactions to form complex architectures such as one-dimensional tapes, two-dimensional grids, and three-dimensional frameworks. researchgate.net These self-assembled structures could find applications in areas like molecular recognition, ion transport, and the creation of functional biomaterials. researchgate.net

Rational Design of Acridone-Based Fluorescent Probes for Advanced Chemical Biology Applications

The inherent fluorescence of the acridone nucleus makes it an excellent platform for developing molecular probes to detect and image specific analytes within complex biological systems. jchps.comnih.gov The rational design of probes based on the this compound scaffold could yield highly sensitive and selective tools for chemical biology.

Future research can focus on developing probes for:

Cations and Anions : By incorporating specific ligands, acridone derivatives can be designed to signal the presence of ions like Cr³⁺, Cd²⁺, or H₂PO₄⁻ through changes in fluorescence. jchps.comtaylorfrancis.com

pH Sensing : The fluorescence of acridone probes can be sensitive to the pH of their environment, allowing for the monitoring of pH changes in cellular compartments. researchgate.net

Biologically Important Molecules : Probes can be tailored to selectively detect key molecules like Adenosine Triphosphate (ATP) or reactive species like nitric oxide (NO). jchps.comnih.gov The detection of NO, for example, can be achieved when a diamino-acridone moiety reacts with NO to form a triazole derivative with significantly increased fluorescence. nih.gov

Nucleic Acids : The planar structure of acridone allows it to intercalate with DNA, and this interaction can be monitored by changes in fluorescence, making these compounds useful for DNA sensing and imaging. jchps.comtaylorfrancis.comresearchgate.net

The development of such probes is critical for understanding complex biochemical pathways and for creating advanced diagnostic tools. jchps.com

| Probe Type | Target Analyte | Mechanism of Action |

| Cation Selective | Metal ions (e.g., Cr³⁺, Cd²⁺) jchps.comtaylorfrancis.com | Fluorescence quenching or enhancement upon ion binding. jchps.comresearchgate.net |

| pH Sensitive | H⁺ concentration | Fluorescence quenching or shifting as pH changes. jchps.comresearchgate.net |

| Nitric Oxide (NO) Probe | Nitric Oxide nih.gov | Reaction with an o-phenylenediamine moiety to form a fluorescent triazole. nih.gov |

| DNA Binding Probe | DNA/RNA jchps.comtaylorfrancis.com | Intercalation into the DNA double helix, leading to changes in fluorescence. jchps.com |

Investigation of Thermally Activated Delayed Fluorescence (TADF) in Acridone Derivatives

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient light emission in organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov The acridone core is a promising acceptor unit for designing TADF emitters. acs.orgresearchgate.net Investigating TADF in derivatives of this compound could lead to next-generation materials for displays and lighting.

The TADF mechanism relies on molecules having a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). researchgate.net This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (rISC), which is activated by thermal energy. wikipedia.orgresearchgate.net

Donor-acceptor-donor (DAD) molecules, where acridone acts as the acceptor and units like carbazole act as donors, have shown ΔE_ST values as low as 0.15 eV, making them efficient green TADF emitters. acs.orgresearchgate.net Future work on this compound could involve synthesizing analogous DAD structures to explore their potential as TADF emitters, potentially tuning emission colors by modifying the donor units or substitution on the acridone core.

Elucidation of Complex Excited-State Dynamics for Photophysical Optimization

A deep understanding of the excited-state dynamics of this compound is crucial for optimizing its photophysical properties for applications in fluorescence and materials science. The processes that occur following the absorption of a photon determine the ultimate fate of the excited state, including fluorescence efficiency and stability.

The planar geometry of the acridone moiety can favor π-stacking interactions, which may lead to the formation of excimers (excited-state dimers). frontiersin.org Furthermore, the excited-state behavior of acridone derivatives can be influenced by factors such as solvent and pH. frontiersin.org

Advanced techniques like time-resolved fluorescence spectroscopy can be employed to unravel these complex dynamics. frontiersin.org Such studies can reveal the rate constants for various excited-state processes, such as intersystem crossing and internal conversion. frontiersin.orgrsc.orgkaust.edu.sa This knowledge is essential for rationally designing molecules with enhanced quantum yields, longer fluorescence lifetimes, and greater photostability, thereby optimizing the performance of this compound for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.